molecular formula C15H13BrN2O2 B11213098 2-bromo-N'-(3-methylbenzoyl)benzohydrazide

2-bromo-N'-(3-methylbenzoyl)benzohydrazide

Cat. No.: B11213098
M. Wt: 333.18 g/mol
InChI Key: HLHNORAOEVOGQY-UHFFFAOYSA-N
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Description

2-bromo-N’-(3-methylbenzoyl)benzohydrazide is an organic compound with the molecular formula C15H13BrN2O2 It is a derivative of benzohydrazide, where the benzoyl group is substituted with a bromine atom and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N’-(3-methylbenzoyl)benzohydrazide typically involves the reaction of 2-bromobenzoyl chloride with 3-methylbenzohydrazide. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

While specific industrial production methods for 2-bromo-N’-(3-methylbenzoyl)benzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N’-(3-methylbenzoyl)benzohydrazide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Condensation Reactions: The hydrazide group can participate in condensation reactions with aldehydes or ketones to form hydrazones.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate. These reactions are typically carried out in polar solvents, such as dimethylformamide (DMF), at elevated temperatures.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize the compound.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Condensation Reactions: These reactions often require acidic or basic catalysts and are carried out at room temperature or under reflux conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzohydrazides, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.

Scientific Research Applications

2-bromo-N’-(3-methylbenzoyl)benzohydrazide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

    Biology: The compound has potential applications in the study of enzyme inhibition and protein-ligand interactions. It can be used to design inhibitors for specific enzymes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its hydrazide group is known to exhibit various biological activities, including antimicrobial and anticancer properties.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-bromo-N’-(3-methylbenzoyl)benzohydrazide involves its interaction with specific molecular targets. The hydrazide group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition of their activity. The bromine atom can also participate in halogen bonding, which can enhance the compound’s binding affinity to its targets. The exact pathways involved depend on the specific biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 3-bromo-N’-(2-methoxybenzylidene)benzohydrazide
  • N’-(2-methoxybenzylidene)-3,4-methylenedioxybenzohydrazide
  • 2-bromo-N’-(4-hydroxy-3-methoxybenzylidene)benzohydrazide

Uniqueness

2-bromo-N’-(3-methylbenzoyl)benzohydrazide is unique due to the presence of both a bromine atom and a methyl group on the benzoyl moiety. This combination of substituents can influence the compound’s reactivity and binding properties, making it distinct from other benzohydrazide derivatives. The presence of the bromine atom can enhance the compound’s ability to participate in halogen bonding, while the methyl group can affect its steric and electronic properties .

Properties

Molecular Formula

C15H13BrN2O2

Molecular Weight

333.18 g/mol

IUPAC Name

2-bromo-N'-(3-methylbenzoyl)benzohydrazide

InChI

InChI=1S/C15H13BrN2O2/c1-10-5-4-6-11(9-10)14(19)17-18-15(20)12-7-2-3-8-13(12)16/h2-9H,1H3,(H,17,19)(H,18,20)

InChI Key

HLHNORAOEVOGQY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NNC(=O)C2=CC=CC=C2Br

solubility

33.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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